2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride
Overview
Description
2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride is a complex organic compound with a unique structure that includes a cyclopentyloxy group, an iodine atom, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyloxy group: This can be achieved through the reaction of cyclopentanol with an appropriate halogenating agent.
Introduction of the iodine atom: This step often involves electrophilic iodination of a benzene ring.
Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Formation of the benzylamine structure: This involves the reaction of the benzyl halide with an amine.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(cyclopentyloxy)-3-iodo-5-methoxybenzyl]amino}ethanol
- 2-{[4-(cyclopentyloxy)-3-iodo-5-methoxybenzyl]amino}ethanol acetate
Uniqueness
2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO3.ClH/c1-19-14-9-11(10-17-6-7-18)8-13(16)15(14)20-12-4-2-3-5-12;/h8-9,12,17-18H,2-7,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABOMZLJJWZIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)I)OC2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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